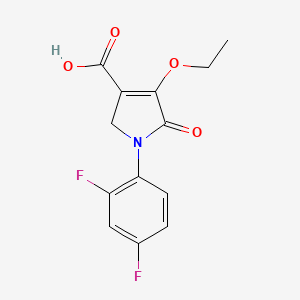

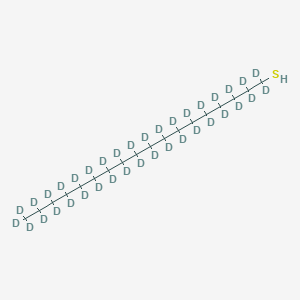

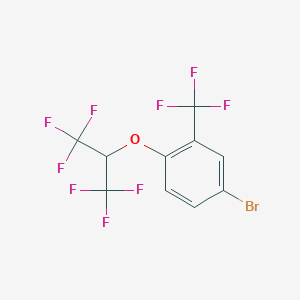

![molecular formula C9H10N2O B1473929 4-Metoxi-1-metil-1H-pirrolo[2,3-b]piridina CAS No. 1788041-65-5](/img/structure/B1473929.png)

4-Metoxi-1-metil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

“4-Methoxy-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula is C8H8N2O and the molecular weight is 148.16 .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a methoxy group attached .Aplicaciones Científicas De Investigación

Investigación del Cáncer

4-Metoxi-1-metil-1H-pirrolo[2,3-b]piridina: se ha utilizado como estructura central en la síntesis de compuestos con propiedades anticancerígenas. Los investigadores han desarrollado derivados de este compuesto como inhibidores del receptor 4 del factor de crecimiento de fibroblastos (FGFR4), mostrando una potente actividad antiproliferativa contra las células Hep3B, una línea celular de cáncer de hígado . Estos derivados son significativos porque el FGFR4 juega un papel crucial en la proliferación y supervivencia de las células cancerosas, lo que lo convierte en un objetivo para la terapia contra el cáncer .

Aplicaciones Antivirales

La porción de piridina, presente en This compound, es una característica común en muchos medicamentos antivirales. Los compuestos que contienen piridina se han explorado por su potencial para inhibir la replicación viral, ofreciendo una vía para desarrollar nuevas terapias antivirales .

Actividad Antimicrobiana

Los compuestos basados en el andamiaje de piridina, incluyendo This compound, han mostrado propiedades antimicrobianas prometedoras. Las características estructurales de estos compuestos se pueden optimizar para atacar una variedad de patógenos microbianos, contribuyendo al campo de las enfermedades infecciosas .

Investigación Antidiabética

El sistema cíclico de piridina también está asociado con la actividad antidiabética. Los derivados de This compound podrían sintetizarse y examinarse para su capacidad de modular los niveles de azúcar en la sangre, proporcionando una nueva vía para el tratamiento de la diabetes .

Trastornos Neurológicos

En el ámbito de la neurología, la modificación de This compound podría conducir al desarrollo de nuevos tratamientos para trastornos neurológicos. Sus derivados podrían interactuar con varios sistemas de neurotransmisores, ofreciendo posibles beneficios para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Inhibición Enzimática

This compound: se ha utilizado como un andamiaje para crear inhibidores de la elastasa de neutrófilos humanos (HNE), una enzima implicada en diversas enfermedades inflamatorias. Los inhibidores basados en este compuesto podrían ayudar a controlar afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística .

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The affected pathway is the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its target results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

It is known that the compound has a molecular weight of 14816 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The molecular and cellular effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and induction of apoptosis . It has been shown to have remarkable antiproliferative activities against certain cancer cells .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding site of FGFRs, preventing their autophosphorylation and subsequent activation of signaling cascades such as RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, suggesting its potential in preventing metastasis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function.

Molecular Mechanism

The molecular mechanism of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, which is essential for the activation of downstream signaling pathways . By blocking these pathways, the compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration . The degradation and potential long-term effects in vivo are still under study.

Dosage Effects in Animal Models

The effects of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm, where it interacts with FGFRs . The compound may also localize to specific compartments or organelles, depending on its post-translational modifications and targeting signals . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit FGFR signaling pathways.

Propiedades

IUPAC Name |

4-methoxy-1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-4-7-8(12-2)3-5-10-9(7)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXUVMAMKPMLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CN=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

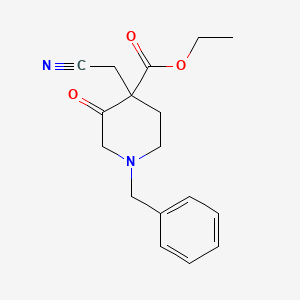

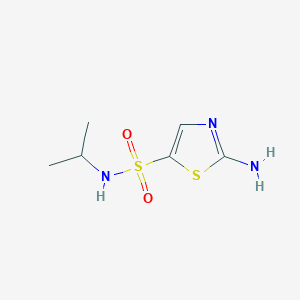

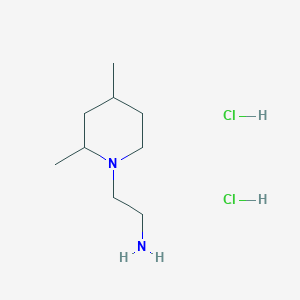

![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

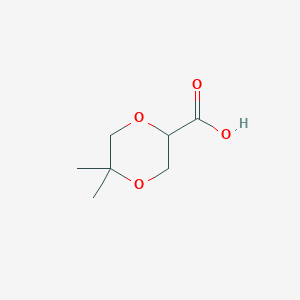

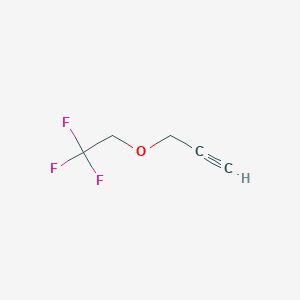

![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)

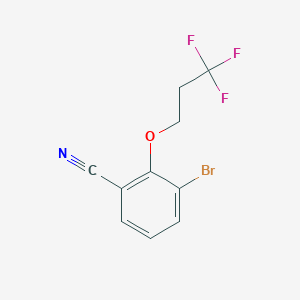

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)